Darglitazone Sodium

Description

See also: Darglitazone (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

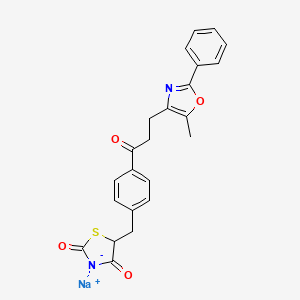

sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCPCELVARAPHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141683-98-9 | |

| Record name | Darglitazone sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141683989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARGLITAZONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1P35HS4XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Darglitazone Sodium: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darglitazone sodium, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2][3][4] Developed for the treatment of type 2 diabetes mellitus (T2DM), its primary mechanism of action revolves around enhancing insulin sensitivity in key metabolic tissues.[5] By activating PPAR-γ, darglitazone modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to improved glycemic control and lipid profiles. Although its clinical development was terminated on November 08, 1999, the study of its mechanism provides valuable insights into the therapeutic potential and physiological role of PPAR-γ activation. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by available clinical and preclinical data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: PPAR-γ Agonism

This compound functions as a direct ligand for PPAR-γ, a nuclear receptor that acts as a ligand-activated transcription factor. The binding of darglitazone to PPAR-γ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This activated complex then heterodimerizes with the Retinoid X Receptor (RXR).

The Darglitazone-PPAR-γ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes that play crucial roles in insulin signaling, glucose uptake, and lipid metabolism.

Downstream Metabolic Effects

The activation of PPAR-γ by darglitazone leads to a cascade of metabolic changes primarily affecting adipose tissue, skeletal muscle, and the liver.

Enhanced Insulin Sensitivity and Glucose Metabolism

Clinical studies have demonstrated that darglitazone treatment improves insulin sensitivity. In a study involving obese subjects with non-insulin-dependent diabetes mellitus (NIDDM), a 14-day treatment with 25 mg of darglitazone once daily resulted in significant improvements in glucose metabolism.

Table 1: Metabolic Effects of Darglitazone in Obese NIDDM Subjects

| Parameter | Pre-treatment (Mean ± SEM) | Post-treatment (Mean ± SEM) | p-value |

| 24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹) | 292.8 ± 31.2 | 235.2 ± 21.6 | 0.002 |

| 24-h Serum Insulin AUC (µU·h⁻¹·L⁻¹) | 1027.2 ± 254.4 | 765.6 ± 170.4 | 0.045 |

These effects are mediated by the upregulation of genes such as Glucose Transporter Type 4 (GLUT4), which facilitates glucose uptake into muscle and fat cells.

Regulation of Lipid Metabolism

Darglitazone also exerts significant effects on lipid metabolism. The same clinical study showed a marked reduction in circulating free fatty acids and triglycerides.

Table 2: Effects of Darglitazone on Lipid Metabolism in Obese NIDDM Subjects

| Parameter | Pre-treatment (Mean ± SEM) | Post-treatment (Mean ± SEM) | p-value |

| 24-h Non-esterified Fatty Acid AUC (g·h⁻¹·L⁻¹) | 1900 ± 236 | 947 ± 63 | 0.002 |

| Mean 24-h Serum Triglyceride (% change) | - | -25.9 ± 6.2 | 0.012 |

The regulation of lipid metabolism is achieved through the transcriptional control of genes involved in fatty acid uptake, synthesis, and storage, as well as the modulation of adipokines like adiponectin.

Effects on Gene Expression: Upregulation of UCP2

In vitro studies have shown that darglitazone can stimulate the expression of Uncoupling Protein 2 (UCP2) mRNA in cell lines representing white and brown adipose tissues and skeletal muscle. This effect is likely mediated through PPAR-γ activation and suggests a potential role for darglitazone in regulating energy expenditure.

Experimental Protocols

Clinical Trial in Obese NIDDM Subjects

-

Study Design: A double-blind, placebo-controlled study.

-

Participants: Nineteen obese subjects with NIDDM were enrolled. Nine subjects received darglitazone, and ten received a placebo.

-

Intervention: Darglitazone was administered at a dose of 25 mg once a day for 14 days.

-

Data Collection: 24-hour metabolic profiles, including plasma glucose, serum insulin, non-esterified fatty acids, and triglycerides, were assessed before and after the treatment period.

-

Statistical Analysis: The significance of the changes in metabolic parameters was determined using appropriate statistical tests, with p-values reported.

References

Darglitazone Sodium: A Deep Dive into its PPAR-gamma Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2] PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, making it a key therapeutic target for type 2 diabetes. Darglitazone was developed to enhance insulin sensitivity and improve glycemic control.[1] This technical guide provides an in-depth analysis of the PPAR-γ selectivity of Darglitazone sodium, presenting available data, outlining key experimental methodologies, and illustrating the relevant biological pathways.

Core Concepts: PPARs and Agonist Selectivity

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression. There are three main isoforms:

-

PPAR-alpha (α): Primarily expressed in the liver, kidney, heart, and muscle, it is mainly involved in fatty acid oxidation.

-

PPAR-gamma (γ): Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is critically involved in insulin signaling and glucose homeostasis.

-

PPAR-delta (δ), also known as PPAR-beta (β): Ubiquitously expressed, it is involved in fatty acid metabolism and inflammation.

The therapeutic efficacy of TZD drugs in treating type 2 diabetes is primarily mediated through their activation of PPAR-γ. However, the extent to which these drugs interact with other PPAR isoforms (their selectivity) can influence their overall pharmacological profile and potential side effects. A highly selective PPAR-γ agonist, in theory, would primarily exert its effects on glucose and lipid metabolism with minimal off-target effects mediated by PPAR-α or PPAR-δ activation.

Quantitative Analysis of Darglitazone's PPAR Selectivity

To illustrate the expected data from experimental evaluation, the following tables provide a template for summarizing such findings.

Table 1: PPAR Binding Affinity of this compound

| PPAR Isoform | Ligand | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) |

| PPAR-γ | Darglitazone | Data not available | Data not available |

| PPAR-α | Darglitazone | Data not available | Data not available |

| PPAR-δ | Darglitazone | Data not available | Data not available |

Table 2: PPAR Functional Activation by this compound

| PPAR Isoform | Ligand | Activation Potency (EC50, nM) | Fold Selectivity (vs. PPAR-γ) |

| PPAR-γ | Darglitazone | Data not available | 1 |

| PPAR-α | Darglitazone | Data not available | Data not available |

| PPAR-δ | Darglitazone | Data not available | Data not available |

Experimental Protocols for Determining PPAR Selectivity

The determination of a compound's selectivity for different PPAR isoforms involves a combination of binding assays and functional assays.

Radioligand Binding Assay (for Binding Affinity)

This assay directly measures the ability of a test compound (e.g., Darglitazone) to displace a radiolabeled ligand from the ligand-binding domain (LBD) of a specific PPAR isoform.

Detailed Methodology:

-

Preparation of PPAR-LBD: The ligand-binding domains of human PPAR-γ, PPAR-α, and PPAR-δ are expressed as fusion proteins (e.g., with glutathione S-transferase, GST) in E. coli and purified.

-

Radioligand: A high-affinity radiolabeled PPAR agonist (e.g., [³H]-Rosiglitazone for PPAR-γ) is used.

-

Competition Binding: A constant concentration of the purified PPAR-LBD and the radioligand are incubated with increasing concentrations of the unlabeled test compound (Darglitazone).

-

Separation of Bound and Free Ligand: The mixture is then filtered through a glass fiber filter to separate the protein-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Transactivation Assay (for Functional Activity)

This cell-based assay measures the ability of a compound to activate a specific PPAR isoform, leading to the transcription of a reporter gene.

Detailed Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293 or CV-1) is cultured under standard conditions.

-

Plasmids: The cells are transiently transfected with two plasmids:

-

An expression vector containing the ligand-binding domain of the PPAR isoform of interest (γ, α, or δ) fused to the DNA-binding domain of a yeast transcription factor (e.g., GAL4).

-

A reporter vector containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene (e.g., luciferase).

-

-

Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (Darglitazone).

-

Reporter Gene Assay: Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., β-galactosidase activity from a co-transfected plasmid) to account for variations in transfection efficiency. The data are then plotted as fold activation over the vehicle control versus the concentration of the test compound. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PPAR-γ signaling pathway and the typical workflow for assessing PPAR selectivity.

Caption: PPAR-gamma signaling pathway activated by Darglitazone.

Caption: Workflow for determining PPAR agonist selectivity.

Conclusion

This compound is characterized as a potent and highly selective PPAR-γ agonist. This selectivity is a critical attribute for a therapeutic agent targeting type 2 diabetes, as it ensures that the desired effects on glucose and lipid metabolism are maximized while minimizing potential off-target effects that could arise from the activation of other PPAR isoforms. The experimental methodologies of radioligand binding assays and transactivation assays are fundamental in quantifying this selectivity. Further public disclosure of detailed quantitative data from such studies would provide a more complete understanding of Darglitazone's pharmacological profile for the scientific and drug development communities.

References

An In-depth Technical Guide to the Synthesis of Darglitazone Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone Sodium is a member of the thiazolidinedione (TZD) class of drugs, known for its insulin-sensitizing effects.[1] As a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), Darglitazone has been a subject of interest in the research of metabolic disorders, particularly type 2 diabetes mellitus.[1] This technical guide provides a detailed overview of the core synthesis pathway of this compound, including experimental protocols, quantitative data, and a visualization of its mechanism of action.

This compound Synthesis Pathway

The synthesis of Darglitazone is a multi-step process that involves the construction of a central oxazole ring, followed by a Friedel-Crafts acylation to attach a phenyl group, and finally, the formation of the characteristic thiazolidinedione head group via a Knoevenagel condensation. The final step is the conversion of Darglitazone to its sodium salt.

Diagram of the Overall Synthesis Workflow

References

Darglitazone Sodium: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darglitazone sodium (formerly CP-86,325-2) is a high-affinity agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that is a key regulator of glucose metabolism, lipid homeostasis, and inflammatory responses.[1] While initially developed as an insulin-sensitizing agent for Type 2 Diabetes Mellitus, its development was discontinued in 1999.[1] Despite this, the potent PPAR-γ agonism of Darglitazone underpins significant anti-inflammatory properties, characteristic of the thiazolidinedione (TZD) class of drugs.[2][3] This technical guide synthesizes the available preclinical data on Darglitazone's anti-inflammatory effects, details its molecular mechanism of action, provides relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.

Core Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Darglitazone, like other TZDs, are intrinsically linked to its function as a potent PPAR-γ agonist.[2] Activation of PPAR-γ modulates inflammation through several key mechanisms, primarily involving the transcriptional regulation of pro- and anti-inflammatory genes.

1.1. Transrepression of Pro-inflammatory Transcription Factors

The principal anti-inflammatory mechanism is PPAR-γ-mediated transrepression. Upon ligand binding, the activated Darglitazone-PPAR-γ complex can physically interact with and inhibit the activity of major pro-inflammatory transcription factors, including:

-

Nuclear Factor-kappa B (NF-κB): A master regulator of the inflammatory response, NF-κB activation leads to the transcription of numerous pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules. Activated PPAR-γ can interfere with the NF-κB pathway, preventing it from binding to DNA and initiating transcription.

-

Activator Protein-1 (AP-1): Another critical transcription factor involved in inflammation and cellular stress responses.

-

Signal Transducer and Activator of Transcription (STAT): Key components of cytokine signaling pathways.

This interference prevents the transcription of a wide array of inflammatory genes without the PPAR-γ complex directly binding to DNA.

1.2. Modulation of Macrophage Phenotype

PPAR-γ is highly expressed in macrophages and plays a crucial role in determining their activation state. Darglitazone is expected to influence macrophage polarization, a process where macrophages adopt distinct functional phenotypes in response to microenvironmental cues.

-

Inhibition of M1 (Classical) Activation: M1 macrophages are pro-inflammatory. PPAR-γ activation suppresses the M1 phenotype, thereby reducing the secretion of inflammatory mediators like TNF-α and inducible nitric oxide synthase (iNOS).

-

Promotion of M2 (Alternative) Activation: M2 macrophages are associated with anti-inflammatory responses and tissue repair. PPAR-γ activation is a key driver of the M2 phenotype, promoting the resolution of inflammation.

A study specifically investigating Darglitazone showed that it modulates the expression of the scavenger receptor CD36 on macrophages, although the direct impact on M1/M2 polarization was not the primary focus.

Signaling Pathway Diagram: TZD-Mediated Anti-inflammation

The following diagram illustrates the proposed signaling cascade through which Darglitazone exerts its anti-inflammatory effects.

Caption: Proposed mechanism of Darglitazone's anti-inflammatory action via PPAR-γ activation and NF-κB transrepression.

Preclinical Data: In Vivo Evidence

A key study investigated the effects of Darglitazone in a diabetic mouse model of cerebral hypoxia-ischemia, providing valuable quantitative data on its anti-inflammatory and neuroprotective effects.

Table 1: Summary of In Vivo Efficacy of Darglitazone

| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |

| Infarct Size | Diabetic ob/ob mice with hypoxic-ischemic (H/I) brain injury | 1 mg/kg Darglitazone daily for 7 days prior to H/I insult | Reduced infarct size from 30% (untreated) to 3.3% (Darglitazone-treated) at 24h post-insult. | |

| Cytokine Expression (TNF-α) | Diabetic ob/ob mice with H/I brain injury | 1 mg/kg Darglitazone daily for 7 days prior to H/I insult | Restored early TNF-α response at 4h post-insult; Suppressed TNF-α levels at 8h post-insult in both diabetic and control mice. | |

| Cytokine Expression (IL-1β) | Diabetic ob/ob mice with H/I brain injury | 1 mg/kg Darglitazone daily for 7 days prior to H/I insult | Restored early IL-1β response at 4h post-insult; Suppressed IL-1β levels at 8h post-insult in both diabetic and control mice. | |

| Cytokine Expression (IL-6) | Control ob/+ mice with H/I brain injury | 1 mg/kg Darglitazone daily for 7 days prior to H/I insult | Significantly reduced IL-6 expression at 8h post-insult. |

Note: Specific quantitative values for cytokine reduction percentages were not detailed in the source abstract.

Experimental Protocols

Detailed experimental protocols for studies specifically using Darglitazone are scarce in publicly available literature. The following protocols are based on the methodology described in the key in vivo study and general laboratory practices for the assays involved.

In Vivo Hypoxic-Ischemic Brain Injury Model

This protocol describes the model used to generate the in vivo data presented in Table 1.

Objective: To assess the anti-inflammatory and neuroprotective effects of Darglitazone in a model of stroke in diabetic mice.

Materials:

-

Male diabetic ob/ob mice and heterozygous ob/+ control mice (6 weeks old).

-

This compound.

-

Powdered chow diet.

-

Anesthesia (e.g., Isoflurane).

-

Hypoxic chamber (8% oxygen, 92% nitrogen).

Procedure:

-

Acclimatization: House mice for at least one week with ad libitum access to food and water.

-

Drug Administration:

-

Switch mice to a powdered chow diet. Monitor food intake to calculate the appropriate dosage.

-

Prepare a Darglitazone-medicated diet by mixing the drug with the powdered chow to achieve a final dose of 1 mg/kg/day .

-

Administer the medicated diet or a vehicle (powdered chow only) diet to the respective groups for 7 consecutive days .

-

Monitor blood glucose on alternate days to confirm the metabolic effect of the drug.

-

-

Induction of Hypoxia-Ischemia (H/I):

-

On day 7, anesthetize the mice.

-

Surgically expose and permanently ligate the right common carotid artery.

-

Allow the mice to recover from anesthesia for 1-2 hours.

-

Place the mice in a hypoxic chamber with a humidified gas mixture of 8% oxygen and 92% nitrogen for a defined period (e.g., 30-60 minutes) at a constant temperature.

-

-

Post-Insult Recovery and Sample Collection:

-

Return mice to their home cages for recovery.

-

At specified time points (e.g., 4, 8, and 24 hours) post-H/I, euthanize the animals.

-

Collect brain tissue and blood samples for subsequent analysis (e.g., infarct sizing, cytokine measurement).

-

Data Analysis:

-

Infarct Size: Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Quantify the infarct area relative to the total hemisphere area using image analysis software.

-

Cytokine Measurement: Analyze brain tissue homogenates or serum using specific Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-1β, and IL-6, or quantify mRNA expression using quantitative real-time PCR (qRT-PCR).

Experimental Workflow Diagram

Caption: Experimental workflow for the in vivo assessment of Darglitazone's anti-inflammatory effects in a mouse model.

Conclusion and Future Directions

This compound possesses significant anti-inflammatory properties, primarily driven by its potent agonism of the PPAR-γ receptor. Preclinical in vivo data demonstrates its ability to dramatically reduce ischemic brain injury and modulate key pro-inflammatory cytokine responses. The core mechanism involves the transrepression of inflammatory transcription factors like NF-κB and the likely promotion of an anti-inflammatory M2 macrophage phenotype.

However, a notable gap exists in the public domain regarding specific in vitro quantitative data (e.g., IC50 values for cytokine inhibition) and detailed experimental protocols for Darglitazone. The termination of its clinical development has limited the breadth of available research.

For drug development professionals, Darglitazone serves as a powerful tool compound for studying the anti-inflammatory and neuroprotective roles of PPAR-γ activation. Future research could focus on:

-

Conducting in vitro assays using primary immune cells (macrophages, microglia) to quantify Darglitazone's potency in inhibiting LPS-induced cytokine production.

-

Performing detailed molecular studies (e.g., Western blot for NF-κB pathway proteins, RNA-seq) to confirm the downstream effects of Darglitazone on inflammatory signaling cascades.

-

Evaluating Darglitazone in other preclinical models of inflammation, such as arthritis or inflammatory bowel disease, to broaden the understanding of its therapeutic potential.

References

- 1. Fatty acids modulate the effect of darglitazone on macrophage CD36 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolidinediones as anti-inflammatory and anti-atherogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

An In-Depth Technical Guide to Darglitazone Sodium Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[1] Like other glitazones, it exhibits insulin-sensitizing effects by modulating the transcription of genes involved in glucose and lipid metabolism.[1][2] Although its clinical development was terminated, the study of Darglitazone and its structural analogues provides valuable insights into the structure-activity relationships (SAR) and mechanisms of action for this important class of therapeutic agents. This guide details the core pharmacology of Darglitazone derivatives, experimental protocols for their synthesis and evaluation, and the key signaling pathways involved in their activity.

Core Mechanism of Action: PPARγ Activation

Darglitazone and its analogues exert their primary pharmacological effects through the activation of PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3]

Signaling Pathway:

The activation cascade proceeds as follows:

-

Ligand Binding: Darglitazone or its analogue, being a lipophilic molecule, enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change, causing the dissociation of corepressor proteins and enabling it to form a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARγ-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3]

-

Transcriptional Regulation: The DNA-bound complex recruits a suite of coactivator proteins, which then initiate the transcription of downstream genes. Key target genes are involved in:

-

Insulin Sensitization: Upregulation of genes like Glucose Transporter Type 4 (GLUT4) and IRS-2 enhances glucose uptake in peripheral tissues (adipose tissue, skeletal muscle).

-

Adipogenesis: PPARγ is a master regulator of adipocyte differentiation.

-

Lipid Metabolism: Modulation of genes involved in fatty acid uptake, transport, and storage.

-

Anti-inflammatory Effects: Transrepression of pro-inflammatory genes.

-

The following diagram illustrates this core signaling pathway.

Synthesis of Darglitazone Analogues

The synthesis of Darglitazone and its analogues, which feature a 5-benzyl-thiazolidine-2,4-dione core, is typically achieved through a multi-step process. The key steps are the formation of the thiazolidinedione ring, Knoevenagel condensation to create a benzylidene intermediate, and subsequent reduction.

General Synthetic Workflow

The diagram below outlines the typical workflow for synthesizing a Darglitazone-type compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Thiazolidine-2,4-dione (TZD Core)

-

Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and dropping funnel, prepare a solution of chloroacetic acid (0.6 mol, 56.6 g) in 60 mL of water. In a separate beaker, dissolve thiourea (0.6 mol, 45.6 g) in 60 mL of water.

-

Initial Reaction: Add the thiourea solution to the chloroacetic acid solution in the flask. Stir the mixture for 15 minutes; a white precipitate should form.

-

Acidification: Slowly add concentrated hydrochloric acid (60 mL) from the dropping funnel to the flask.

-

Reflux: Gently heat the reaction mixture to achieve complete dissolution, then reflux at 100-110°C for 8-10 hours.

-

Isolation: Cool the flask. The product will solidify into white needle-like crystals. Filter the solid product and wash thoroughly with cold water to remove residual HCl.

-

Purification: Dry the crude product and recrystallize from ethanol to yield pure thiazolidine-2,4-dione.

Protocol 2.2.2: Knoevenagel Condensation to form 5-Benzylidene-TZD Intermediate

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a Dean-Stark apparatus, suspend the desired substituted benzaldehyde (0.188 mol) and thiazolidine-2,4-dione (0.188 mol, 22 g) in dry toluene (100 mL).

-

Catalysis: Add a catalytic amount of piperidine (1 mL).

-

Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction by collecting the water removed in the Dean-Stark trap.

-

Completion: Once water removal is complete and the temperature of the reaction rises above 110°C, continue to reflux for an additional 30 minutes.

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate from the toluene. Filter the solid and wash with cold, dry toluene, followed by a wash with cold ethanol.

-

Purification: Dry the product. Recrystallization from ethanol can be performed if further purification is needed.

Protocol 2.2.3: Reduction to 5-Benzyl-TZD Analogue

-

Reaction Setup: Dissolve the 5-benzylidene-TZD intermediate (1 eq) in a suitable solvent system, such as a mixture of pyridine and tetrahydrofuran (THF).

-

Reducing Agent: Add lithium borohydride (LiBH₄) portion-wise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) at 0°C.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 5-benzyl-TZD analogue.

Biological Evaluation and Structure-Activity Relationship (SAR)

The biological activity of Darglitazone analogues is primarily assessed by their ability to bind to and activate PPARγ. This is quantified by determining binding affinity (Kd or Ki) and functional potency (EC₅₀).

Quantitative Data for Thiazolidinedione Analogues

While extensive comparative data for a series of direct Darglitazone analogues is limited in the literature, data from other well-studied TZDs illustrate the range of potencies. The general structure of a TZD consists of the TZD "head," a central linker, and a lipophilic "tail."

| Compound | Target | Assay Type | Value | Reference |

| Rosiglitazone (BRL49653) | PPARγ | Binding Affinity (Kd) | ~40 nM | |

| Pioglitazone | PPARγ | Functional Potency (EC₅₀) | ~50 nM | |

| Troglitazone | Bcl-2/Bcl-xL Interaction | Apoptosis Induction (IC₅₀) | ~25 µM | |

| Compound 4g (Novel TZD) | PPARγ | Binding Affinity (IC₅₀) | 1790 nM | N/A |

| Tetrazole Analogue | PPARγ | Functional Potency (EC₅₀) | 6.75 nM | N/A |

This table presents a selection of data for representative PPARγ agonists to illustrate typical activity ranges. Direct comparison should be made with caution due to differing assay conditions.

Structure-Activity Relationship (SAR)

From the study of numerous TZD analogues, several key SAR principles have been established:

-

Thiazolidinedione Head: The acidic TZD ring is crucial for activity. It forms key hydrogen bonds with amino acid residues (e.g., Ser289, His323, His449) in the PPARγ ligand-binding domain.

-

Central Phenyl Ring: This linker optimally positions the head and tail groups within the binding pocket. Substitutions on this ring can modulate activity and pharmacokinetic properties.

-

Lipophilic Tail: The nature of the tail group significantly influences potency and selectivity. A variety of hydrophobic moieties, such as the oxazole-containing side chain of Darglitazone, can occupy the large, hydrophobic pocket of the PPARγ LBD. The volume and shape of this tail must be optimized for potent agonism.

Experimental Protocols for Biological Assays

PPARγ Competitive Binding Assay

This assay measures the ability of a test compound to displace a known, labeled ligand from the PPARγ LBD.

Protocol 4.1.1: TR-FRET Based Binding Assay

-

Reagents:

-

Recombinant human PPARγ Ligand Binding Domain (LBD).

-

Fluorescently-labeled PPARγ ligand (tracer).

-

Terbium-labeled anti-His antibody (for His-tagged LBD).

-

Test compounds (Darglitazone analogues) dissolved in DMSO.

-

Assay buffer.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well microplate, add the PPARγ-LBD, Terbium-labeled antibody, and the fluorescent tracer.

-

Add the diluted test compounds or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader.

-

-

Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound. Plot the signal against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

PPARγ Reporter Gene Assay

This cell-based assay measures the functional consequence of PPARγ binding—the activation of gene transcription.

Protocol 4.2.1: Luciferase Reporter Assay

-

Cell Line: Use a suitable host cell line (e.g., HEK293) stably transfected with two plasmids:

-

An expression vector for a fusion protein containing the Gal4 DNA-binding domain and the PPARγ LBD.

-

A reporter vector containing a luciferase gene downstream of a Gal4 Upstream Activation Sequence (UAS).

-

-

Procedure:

-

Plate the reporter cells in a 96-well cell culture plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds (Darglitazone analogues) in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

-

Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

-

Lyse the cells and add a luciferase substrate reagent.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis: An increase in luminescence indicates transcriptional activation of the reporter gene. Plot the luminescence signal against the log of the test compound concentration and fit to a dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and the maximal efficacy relative to a reference full agonist like Rosiglitazone.

The workflow for screening compounds using such an assay is depicted below.

Conclusion

Darglitazone and its analogues represent a chemically important subclass of thiazolidinediones that have significantly contributed to the understanding of PPARγ agonism. While Darglitazone itself did not proceed to market, the principles of its design, synthesis, and mechanism of action remain highly relevant for the development of next-generation selective PPARγ modulators (SPPARMs) that aim to retain the therapeutic benefits while minimizing the side effects associated with full agonists. The experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis and evaluation of novel compounds targeting this critical metabolic regulator.

References

Methodological & Application

Application Notes and Protocols for Darglitazone Sodium in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone Sodium is a member of the thiazolidolidinedione (TZD) class of drugs, known for its potent and selective agonistic activity on the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2][3] PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1][2] Upon activation by a ligand such as Darglitazone, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This mechanism underlies the insulin-sensitizing effects of Darglitazone, making it a valuable tool for research in type 2 diabetes and related metabolic disorders.

High-throughput screening (HTS) assays are essential for the discovery of novel modulators of nuclear receptors like PPAR-γ. These assays allow for the rapid screening of large compound libraries to identify potential therapeutic agents. This document provides detailed protocols and application notes for the use of this compound as a reference compound in typical HTS assays for PPAR-γ agonists.

Data Presentation: this compound Activity Profile

The following table summarizes the expected quantitative data for this compound in various HTS assays. This data is representative and serves as a benchmark for evaluating the potency and efficacy of test compounds.

| Assay Type | Parameter | This compound (Representative Values) |

| Competitive Radioligand Binding Assay | IC50 | 10 - 50 nM |

| Ki | 5 - 25 nM | |

| TR-FRET Coactivator Recruitment Assay | EC50 | 20 - 100 nM |

| Maximal Activation (%) | 95 - 100% | |

| Cell-Based Reporter Gene Assay | EC50 | 50 - 200 nM |

| Maximal Induction (Fold) | 5 - 15 fold over baseline |

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound as a PPAR-γ agonist.

Caption: this compound activates PPAR-γ, leading to gene transcription changes that regulate metabolism.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the PPAR-γ ligand-binding domain (LBD).

Materials:

-

Purified recombinant PPAR-γ LBD

-

Radiolabeled PPAR-γ agonist (e.g., [³H]-Rosiglitazone)

-

This compound (as a reference compound)

-

Test compounds

-

Scintillation proximity assay (SPA) beads coated with a capture antibody for the PPAR-γ LBD

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, 0.1% BSA)

-

384-well microplates

-

Microplate scintillation counter

Protocol:

-

Prepare serial dilutions of this compound and test compounds in assay buffer.

-

In a 384-well microplate, add 10 µL of assay buffer.

-

Add 5 µL of the compound dilutions.

-

Add 5 µL of the radiolabeled ligand solution.

-

Add 10 µL of a pre-mixed solution of PPAR-γ LBD and SPA beads.

-

Seal the plate and incubate for 2-4 hours at room temperature with gentle shaking.

-

Centrifuge the plate briefly.

-

Measure the radioactivity in a microplate scintillation counter.

-

Data Analysis: Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ligand-dependent recruitment of a coactivator peptide to the PPAR-γ LBD.

Materials:

-

GST-tagged PPAR-γ LBD

-

Europium-labeled anti-GST antibody

-

Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α)

-

Streptavidin-Allophycocyanin (SA-APC)

-

This compound

-

Test compounds

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET compatible microplate reader

Protocol:

-

Prepare serial dilutions of this compound and test compounds.

-

Add 5 µL of compound dilutions to the microplate wells.

-

Add 5 µL of a solution containing GST-PPAR-γ LBD and the biotinylated coactivator peptide.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a detection mixture containing the Europium-labeled anti-GST antibody and SA-APC.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Measure the TR-FRET signal (emission at 665 nm and 620 nm with excitation at 340 nm).

-

Data Analysis: Calculate the ratio of the two emission signals and plot against the compound concentration to determine EC50 values.

Cell-Based Reporter Gene Assay

This assay measures the ability of a compound to activate PPAR-γ and induce the expression of a reporter gene under the control of a PPRE.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, CHO)

-

An expression vector for full-length PPAR-γ

-

An expression vector for RXRα

-

A reporter plasmid containing multiple copies of a PPRE upstream of a reporter gene (e.g., luciferase or β-lactamase)

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Test compounds

-

Reporter gene assay detection reagents

-

Luminometer or spectrophotometer

Protocol:

-

Co-transfect the cells with the PPAR-γ, RXRα, and PPRE-reporter plasmids.

-

Plate the transfected cells into 384-well plates and allow them to attach overnight.

-

Prepare serial dilutions of this compound and test compounds in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Data Analysis: Normalize the reporter gene activity to a control for cell viability if necessary. Determine EC50 values and maximal induction by plotting the normalized activity against compound concentration.

Experimental Workflow

The following diagram outlines a general workflow for a high-throughput screening campaign to identify PPAR-γ agonists using this compound as a reference compound.

Caption: A typical HTS workflow for identifying and validating novel PPAR-γ agonists.

References

Application Notes and Protocols for Darglitazone Sodium in Glucose Uptake Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone Sodium (formerly CP 86325-2) is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that is a key regulator of glucose homeostasis and adipogenesis.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, Darglitazone enhances insulin sensitivity, leading to improved glycemic and lipid control.[2] Its primary mechanism of action involves binding to and activating PPAR-γ, which in turn modulates the transcription of genes involved in glucose and lipid metabolism.[3][4] A critical outcome of PPAR-γ activation in adipocytes is the increased expression of the glucose transporter type 4 (GLUT4), which facilitates the uptake of glucose from the bloodstream into cells. These insulin-sensitizing effects make this compound a valuable tool for research in type 2 diabetes and metabolic disorders.

These application notes provide a detailed protocol for utilizing this compound in a common in vitro assay to measure glucose uptake in a relevant cell model.

Mechanism of Action: PPAR-γ Mediated Glucose Uptake

This compound exerts its effects on glucose metabolism primarily through the activation of the PPAR-γ signaling pathway. Upon entering the cell, Darglitazone binds to the ligand-binding domain of PPAR-γ. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

In the context of glucose uptake, a key target gene of the PPAR-γ/RXR heterodimer is the gene encoding for Glucose Transporter 4 (GLUT4). Increased transcription of the GLUT4 gene leads to higher levels of GLUT4 protein. This newly synthesized GLUT4 is packaged into intracellular vesicles. In the presence of insulin, a signaling cascade is initiated that promotes the translocation of these GLUT4-containing vesicles to the plasma membrane. The fusion of these vesicles with the membrane results in an increased number of GLUT4 transporters at the cell surface, thereby enhancing the capacity of the cell to take up glucose from the extracellular environment.

Figure 1. this compound Signaling Pathway for Glucose Uptake.

Experimental Protocols

A widely accepted method for assessing the effect of compounds like this compound on glucose metabolism is the 2-deoxy-D-[³H]glucose uptake assay in differentiated 3T3-L1 adipocytes. This cell line is a well-established model for studying adipogenesis and insulin-stimulated glucose uptake.

Protocol: 2-Deoxy-D-[³H]glucose Uptake Assay in 3T3-L1 Adipocytes

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Insulin

-

Dexamethasone

-

3-isobutyl-1-methylxanthine (IBMX)

-

This compound

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose

-

Cytochalasin B

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to a differentiation medium containing DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.

-

After 2-3 days, replace the differentiation medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 2-3 days.

-

Subsequently, culture the cells in DMEM with 10% FBS, changing the medium every 2-3 days. The cells should be fully differentiated into adipocytes by day 8-12.

-

-

This compound Treatment:

-

Treat the differentiated 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 24-48 hours. The optimal treatment time may need to be determined empirically.

-

-

Glucose Uptake Assay:

-

Wash the cells twice with serum-free DMEM and incubate in serum-free DMEM for 2-4 hours to induce a basal state.

-

Wash the cells twice with KRH buffer.

-

Incubate the cells in KRH buffer for 30 minutes at 37°C.

-

Stimulate the cells with or without a submaximal concentration of insulin (e.g., 10 nM) for 20 minutes at 37°C.

-

Initiate the glucose uptake by adding 2-deoxy-D-[³H]glucose (final concentration 0.1-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (final concentration 10-100 µM). For non-specific uptake control, add cytochalasin B (e.g., 20 µM) to a set of wells 15 minutes prior to the addition of the radioactive glucose analog.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake (wells with cytochalasin B) from all other values.

-

Normalize the data to the protein concentration of the cell lysates.

-

Express the results as fold-change relative to the vehicle-treated control.

-

Figure 2. Experimental Workflow for Glucose Uptake Assay.

Data Presentation

The following table summarizes representative data for the effects of thiazolidinediones on glucose uptake in adipocytes, which can be used as an expected outcome for experiments with this compound.

| Treatment Group | Concentration | Incubation Time | Fold Increase in Basal Glucose Uptake | Fold Increase in Insulin-Stimulated Glucose Uptake | Reference |

| Troglitazone | 10 µM | 24 hours | ~1.5 - 2.0 | ~1.5 - 2.5 | |

| Rosiglitazone | 1 µM | 48 hours | ~1.5 | ~2.0 | |

| Pioglitazone | 1 µM | 7 days | Synergistic with insulin | >2.0 (with insulin) | |

| This compound | 0.1 - 10 µM | 24 - 48 hours | Expected ~1.5 - 2.5 | Expected ~1.5 - 3.0 |

Conclusion

This compound is a valuable pharmacological tool for studying PPAR-γ function and insulin sensitization. The provided protocol for a 2-deoxy-D-[³H]glucose uptake assay in 3T3-L1 adipocytes offers a robust method to investigate the effects of this compound on cellular glucose metabolism. The expected outcomes, based on data from other thiazolidinediones, suggest a significant increase in both basal and insulin-stimulated glucose uptake. These application notes and protocols should serve as a comprehensive guide for researchers and professionals in the field of metabolic disease and drug development.

References

- 1. Acute effects of troglitazone and nitric oxide on glucose uptake in L929 fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiazolidinediones increase plasma-adipose tissue FFA exchange capacity and enhance insulin-mediated control of systemic FFA availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Troglitazone not only increases GLUT4 but also induces its translocation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Darglitazone Sodium in Feline Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone Sodium is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1] As a member of the thiazolidinedione (TZD) class of drugs, Darglitazone has been investigated for its therapeutic potential in managing insulin resistance and dyslipidemia.[2][3] Obesity is a significant concern in the feline population and is closely associated with insulin resistance and altered lipid profiles, making cats a relevant model for studying metabolic diseases.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in studies focused on feline lipid metabolism.

Mechanism of Action

Darglitazone exerts its effects by binding to and activating PPAR-γ. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in several metabolic processes:

-

Adipocyte Differentiation and Lipid Storage: PPAR-γ activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing their circulating levels.

-

Improved Insulin Sensitivity: By reducing circulating free fatty acids and promoting the secretion of insulin-sensitizing adipokines like adiponectin, Darglitazone enhances insulin sensitivity in peripheral tissues such as muscle and liver.

-

Regulation of Lipid Metabolism: PPAR-γ influences the expression of genes involved in fatty acid uptake, transport, and esterification, leading to a reduction in circulating triglycerides and cholesterol.

Data Presentation: Effects of Thiazolidinediones on Feline Lipid Metabolism

The following tables summarize the quantitative data from studies investigating the effects of Darglitazone and the related TZD, Pioglitazone, on key metabolic parameters in obese cats.

Table 1: Effect of Darglitazone on Serum Lipid and Leptin Concentrations in Obese Cats

| Parameter | Darglitazone-Treated Obese Cats (n=9) | Placebo-Treated Obese Cats (n=9) | p-value |

| Cholesterol (mg/dL) | Significantly Lower | Higher | < 0.05 |

| Triglycerides (mg/dL) | Significantly Lower | Higher | < 0.05 |

| Leptin | Significantly Lower | Higher | < 0.05 |

Data from a 42-day study. "Significantly Lower" indicates a statistically significant decrease compared to the placebo group.

Table 2: Effect of Pioglitazone (3 mg/kg) on Serum Lipids and Insulin Sensitivity in Obese Cats

| Parameter | Baseline (Pre-treatment) | Post-treatment (7 weeks) | p-value (vs. change with placebo) |

| Serum Triglycerides (mg/dL) | 71 (29-271) | 48 (27-75) | 0.047 |

| Serum Cholesterol (mg/dL) | 187 (133-294) | 162 (107-249) | 0.0042 |

| Insulin Sensitivity (min⁻¹pmol⁻¹L) | 0.90 (0.64-1.28) | 2.03 (1.49-2.78) | 0.0014 |

| Insulin Area Under the Curve (min∙nmol/L) | 27 (9-64) | 18 (6-54) | 0.0031 |

Data are presented as geometric mean (range) or geometric mean (95% CI).

Experimental Protocols

Protocol 1: In-Vivo Study of this compound in Obese Cats

1. Animal Model:

- Eighteen obese, adult, neutered female cats are recommended for a robust study, allowing for allocation into a treatment and a placebo group.

- Acclimate cats to the housing and diet for a minimum of two weeks prior to the study initiation.

- Maintain cats on a complete and balanced diet, with controlled food intake to manage weight.

2. Study Design:

- A randomized, placebo-controlled study design is optimal.

- Divide the cats into two groups:

- Darglitazone Group (n=9): Receives daily oral administration of this compound.

- Placebo Group (n=9): Receives a daily oral placebo.

- The study duration should be at least 42 days (6 weeks) to observe significant metabolic changes.

3. This compound Administration:

- The recommended dosage of Darglitazone for cats has not been definitively established in publicly available literature. However, a study with the similar TZD, Pioglitazone, used a dose of 3 mg/kg administered orally once daily. Researchers should consider starting with a similar dosage for Darglitazone and perform dose-finding studies if necessary.

- The drug can be compounded into a palatable formulation or administered in capsules.

4. Intravenous Glucose Tolerance Test (IVGTT):

- Perform an IVGTT at baseline (before treatment) and at the end of the study (day 42).

- Preparation: Fast the cats for 12 hours overnight. Place an intravenous catheter in the cephalic or saphenous vein for blood collection.

- Procedure:

- Collect a baseline blood sample (t=0).

- Administer a bolus of 50% dextrose solution (1 g/kg body weight) intravenously.

- Collect blood samples at 5, 10, 15, 30, 45, 60, 90, and 120 minutes post-dextrose administration.

- Sample Handling: Collect blood into tubes containing EDTA for plasma separation. Centrifuge the samples and store the plasma at -80°C until analysis.

5. Blood Lipid and Hormone Analysis:

- Use the plasma samples collected during the IVGTT (at t=0 for fasting levels) and at the end of the study to measure the following:

- Lipids: Total cholesterol, triglycerides, and non-esterified fatty acids (NEFA).

- Hormones: Insulin and leptin.

- Glycemic Control: Glucose and glycosylated hemoglobin.

- Utilize commercially available and validated feline-specific ELISA kits or enzymatic assays for these measurements.

6. Data Analysis:

- Calculate the area under the curve (AUC) for glucose, insulin, and NEFA from the IVGTT data.

- Compare the changes in all measured parameters from baseline to the end of the study between the Darglitazone and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action via PPARγ activation.

Experimental Workflow

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]

- 3. researchgate.net [researchgate.net]

- 4. Changes in glucose tolerance and insulin secretion in a cohort of cats with chronic obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of lipoprotein profiles of healthy cats by gel-permeation high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Darglitazone Sodium: Application Notes and Protocols for NIDDM Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone sodium, a member of the thiazolidinedione class of drugs, was investigated as a potential therapeutic agent for Non-Insulin-Dependent Diabetes Mellitus (NIDDM), now more commonly known as Type 2 Diabetes. As a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), darglitazone was designed to enhance insulin sensitivity.[1][2][3] Developed by Pfizer under the designation CP 86325-2, its clinical development was ultimately terminated on November 8, 1999.[3][4]

These application notes provide a summary of the available clinical trial data and protocols for this compound in the context of NIDDM research, based on a key placebo-controlled study.

Mechanism of Action

Darglitazone is an insulin-sensitizing agent that improves glycemic and lipidemic control. Its primary mechanism of action is the activation of PPAR-γ, a nuclear receptor predominantly expressed in adipose tissue. Activation of PPAR-γ modulates the transcription of a number of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in peripheral tissues.

Clinical Trial Data

A notable clinical trial investigated the metabolic effects of darglitazone in obese subjects with NIDDM. The study was a double-blind, placebo-controlled trial involving 19 participants. Nine subjects received 25 mg of darglitazone once daily for 14 days, while ten subjects received a placebo. The key findings from this study are summarized in the tables below.

Efficacy Data

| Parameter | Darglitazone Group (n=9) | Placebo Group (n=10) | p-value |

| 24-h Plasma Glucose AUC | |||

| Baseline (mmol·h⁻¹·L⁻¹) | 292.8 ± 31.2 | No significant change | 0.002 |

| Post-treatment (mmol·h⁻¹·L⁻¹) | 235.2 ± 21.6 | ||

| 24-h Serum Insulin AUC | |||

| Baseline (µU·h⁻¹·L⁻¹) | 1027.2 ± 254.4 | No significant change | 0.045 |

| Post-treatment (µU·h⁻¹·L⁻¹) | 765.6 ± 170.4 | ||

| 24-h Non-Esterified Fatty Acid AUC | |||

| Baseline (g·h⁻¹·L⁻¹) | 1900 ± 236 | No significant change | 0.002 |

| Post-treatment (g·h⁻¹·L⁻¹) | 947 ± 63 | ||

| Mean 24-h Serum Triglyceride | |||

| Percent Change from Baseline | -25.9% ± 6.2% | -3.9% ± 4.8% | 0.012 |

Data presented as mean ± SEM. AUC = Area Under the Curve.

Experimental Protocols

The following protocol is based on the methodology described in the aforementioned clinical trial of darglitazone in obese NIDDM subjects.

Study Design: Double-Blind, Placebo-Controlled Trial

1. Subject Recruitment:

-

Inclusion Criteria: Obese individuals diagnosed with NIDDM.

-

Exclusion Criteria: Not specified in the available literature.

2. Study Protocol:

-

Design: A double-blind, placebo-controlled study.

-

Treatment Arms:

-

Active Group: 25 mg darglitazone administered orally once a day for 14 days.

-

Control Group: Placebo administered orally once a day for 14 days.

-

-

Blinding: Both subjects and investigators were blinded to the treatment allocation.

3. Data Collection and Analysis:

-

Metabolic Parameters: 24-hour profiles of plasma glucose, serum insulin, and non-esterified fatty acids were measured at baseline and after the 14-day treatment period.

-

Area Under the Curve (AUC): The 24-hour AUC was calculated for plasma glucose, serum insulin, and non-esterified fatty acids.

-

Serum Triglycerides: Mean 24-hour serum triglyceride levels were also assessed.

-

Statistical Analysis: Appropriate statistical methods were used to compare the changes in metabolic parameters between the darglitazone and placebo groups.

Safety and Tolerability

The available literature from the primary clinical trial did not detail specific adverse events. However, class effects of thiazolidinediones include edema, slight reductions in hemoglobin and hematocrit (due to hemodilution), weight gain, and alterations in plasma lipid profiles. It is important to note that another thiazolidinedione, troglitazone, was withdrawn from the market due to hepatotoxicity.

Conclusion

The limited available clinical trial data suggests that this compound was effective at improving insulin sensitivity in obese subjects with NIDDM, as evidenced by reductions in plasma glucose, serum insulin, non-esterified fatty acids, and triglycerides. Despite these promising early findings, the development of darglitazone was discontinued. Researchers interested in the thiazolidinedione class of drugs can refer to the extensive clinical trial data available for other members of this class, such as pioglitazone and rosiglitazone, to inform future research endeavors.

References

Darglitazone Sodium in the Study of Free Fatty Acid Metabolism: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone Sodium is a member of the thiazolidinedione (TZD) class of drugs, known for its insulin-sensitizing effects. As a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Darglitazone has been a valuable tool in metabolic research, particularly in elucidating the mechanisms of Free Fatty Acid (FFA) metabolism and its role in insulin resistance.[1] These application notes provide an overview of the use of this compound in FFA metabolism studies, including its mechanism of action, experimental applications, and detailed protocols.

Mechanism of Action: PPARγ Activation and FFA Metabolism

Darglitazone exerts its effects primarily through the activation of PPARγ, a nuclear receptor that is highly expressed in adipose tissue.[2] PPARγ functions as a ligand-activated transcription factor, forming a heterodimer with the Retinoid X Receptor (RXR) to regulate the expression of a suite of genes involved in adipogenesis, lipid storage, and glucose homeostasis.[2][3]

Upon activation by Darglitazone, the PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This leads to an increase in the transcription of genes that promote FFA uptake and storage in adipocytes, such as those encoding for lipoprotein lipase, fatty acid transport proteins, and acyl-CoA synthetase. By promoting the sequestration of FFAs in adipose tissue, Darglitazone reduces their circulating levels, thereby alleviating the lipotoxicity that contributes to insulin resistance in other tissues like the liver and skeletal muscle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) in Adipogenesis: Applying Knowledge from the Fish Aquaculture Industry to Biomedical Research [frontiersin.org]

Troubleshooting & Optimization

Darglitazone Sodium long-term storage conditions

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the long-term storage, stability, and handling of Darglitazone Sodium. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For routine long-term storage, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] While specific long-term data is not extensively published, general recommendations suggest storage at room temperature.[2] For optimal stability and to minimize degradation, storage at controlled room temperature, protected from humidity and light, is advised.

Q2: How should I store stock solutions of Darglitazone?

A2: Stock solutions of the free acid form, Darglitazone, should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is crucial to protect these solutions from light.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use volumes. While these recommendations are for the free acid, similar precautions should be taken for this compound solutions to ensure stability.

Q3: Is this compound sensitive to light?

A3: Yes, as a general precaution for thiazolidinedione compounds and based on storage recommendations for Darglitazone solutions, this compound should be protected from light to prevent potential photodegradation.[3] Experiments should be conducted under subdued light conditions where possible, and storage containers should be opaque or amber-colored.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not detailed in publicly available literature, compounds of the thiazolidinedione class can be susceptible to hydrolysis of the thiazolidinedione ring, particularly under acidic or basic conditions. Oxidative degradation is also a potential pathway. Forced degradation studies are typically required to identify the specific degradation products and pathways.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Unexpected loss of compound activity in an in-vitro assay. | 1. Improper storage of solid compound (e.g., exposure to humidity or high temperatures).2. Degradation of stock solution due to repeated freeze-thaw cycles or extended storage at inappropriate temperatures.3. Photodegradation from exposure to light. | 1. Ensure the solid compound is stored in a desiccator at the recommended temperature.2. Prepare fresh stock solutions from a new batch of solid compound. Aliquot solutions for single use.3. Handle the compound and solutions under low-light conditions. Use amber vials for storage. |

| Appearance of unknown peaks in HPLC analysis. | 1. Degradation of the compound due to improper storage or handling.2. Contamination of the sample or solvent.3. Interaction with incompatible excipients in a formulation. | 1. Review storage conditions and handling procedures. Analyze a freshly prepared sample from a reliable source.2. Use fresh, HPLC-grade solvents and ensure cleanliness of all equipment.3. If formulated, investigate potential drug-excipient incompatibilities. |

| Physical changes in the solid compound (e.g., discoloration, clumping). | 1. Exposure to moisture, leading to hydration or deliquescence.2. Exposure to light, causing photodegradation.3. Incompatibility with the storage container. | 1. Store in a tightly sealed container with a desiccant. Transfer the compound in a low-humidity environment if possible.2. Store in an opaque or amber container, protected from light.3. Ensure the storage container is made of an inert material (e.g., glass). |

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions, based on general principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines. Note: This data is illustrative and not based on published experimental results for this compound.

| Condition | Duration | Parameter | Specification | Hypothetical Result |

| Long-Term | 24 months | Assay | 95.0% - 105.0% | 98.5% |

| 25°C ± 2°C / 60% RH ± 5% RH | Total Impurities | Not More Than (NMT) 1.0% | 0.45% | |

| Appearance | White to off-white powder | Conforms | ||

| Intermediate | 12 months | Assay | 95.0% - 105.0% | 99.1% |

| 30°C ± 2°C / 65% RH ± 5% RH | Total Impurities | NMT 1.0% | 0.38% | |

| Appearance | White to off-white powder | Conforms | ||

| Accelerated | 6 months | Assay | 95.0% - 105.0% | 97.8% |

| 40°C ± 2°C / 75% RH ± 5% RH | Total Impurities | NMT 1.0% | 0.72% | |

| Appearance | White to off-white powder | Conforms |

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.

2. Materials:

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphate buffer

-

UV-Vis spectrophotometer

-

HPLC system with a UV detector

-

pH meter

3. Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Heat the solution at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize, and dilute with mobile phase for HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Keep the solution at room temperature for 24 hours. Withdraw samples, neutralize, and dilute for HPLC analysis.

-

Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. Withdraw samples, dilute, and analyze by HPLC.

-

Thermal Degradation: Place solid this compound in a thermostatically controlled oven at 80°C for 48 hours. Withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

Photodegradation: Expose solid this compound to a UV light source (e.g., 254 nm) for 24 hours. Dissolve the exposed sample and analyze by HPLC. A control sample should be kept in the dark under the same temperature conditions.

4. Analysis:

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.

-

Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.

Visualizations

Caption: Workflow for Forced Degradation Studies.

Caption: Potential Degradation Pathways.

References

Technical Support Center: Investigating the Hepatotoxic Potential of Darglitazone Sodium

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the potential hepatotoxicity of Darglitazone Sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments.

Disclaimer: this compound is a member of the thiazolidinedione (TZD) class of drugs. While specific public data on the hepatotoxicity of this compound is limited, the information provided herein is based on the well-documented hepatotoxic profile of troglitazone, a TZD withdrawn from the market due to severe liver injury.[1][2][3] These guidelines are intended to serve as a reference for investigating the potential liver safety of novel TZDs by highlighting key mechanisms and experimental considerations derived from a closely related compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our HepG2 cell line, even at low concentrations. How can we determine if this is a relevant finding?

A1: High sensitivity of a particular cell line can be multifactorial. Consider the following troubleshooting steps:

-

Cell Line Selection: HepG2 cells can sometimes be more sensitive to certain compounds compared to other hepatic cell lines like HepaRG, which may have higher expression of metabolizing enzymes.[4][5] Consider running parallel experiments in HepaRG cells or primary human hepatocytes to assess if the observed cytotoxicity is cell-line specific.

-

Culture Format: Two-dimensional (2D) cell cultures can be more sensitive to drug-induced toxicity than three-dimensional (3D) spheroid cultures, which better mimic the in vivo environment. If you are using a 2D model, consider transitioning to a 3D spheroid model to assess if the cytotoxicity persists in a more physiologically relevant system.

-

Time- and Concentration-Dependency: Ensure you have performed a comprehensive dose-response and time-course experiment to determine the EC50 (half-maximal effective concentration) and identify the onset of toxicity. This will help in designing subsequent mechanistic studies at sub-lethal concentrations.

Q2: Our initial cell viability assays show a decrease in ATP levels after treatment with this compound. What is the likely mechanism, and what experiments should we perform next?

A2: A significant drop in ATP levels strongly suggests mitochondrial dysfunction, a known mechanism of hepatotoxicity for some TZDs like troglitazone. To further investigate this, we recommend the following:

-

Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using extracellular flux analysis. A decrease in basal and maximal respiration following drug exposure would confirm impaired mitochondrial respiratory function.

-

Mitochondrial Membrane Potential (MMP): Utilize fluorescent dyes such as JC-1 or TMRM to assess changes in MMP. A collapse of the MMP is an early indicator of mitochondrial-mediated apoptosis.

-

Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction can lead to increased ROS production. Use fluorescent probes like DCFH-DA or MitoSOX Red to quantify intracellular and mitochondrial ROS levels, respectively.

Q3: We have detected an increase in reactive oxygen species (ROS) in our this compound-treated cells. How can we confirm that this is the primary driver of cytotoxicity?

A3: To determine if ROS production is a cause or a consequence of cytotoxicity, you can perform a rescue experiment. Co-treat your cells with this compound and an antioxidant, such as N-acetylcysteine (NAC). If the addition of NAC significantly attenuates the cytotoxic effects of this compound, it provides strong evidence that oxidative stress is a key initiating event in the toxicity pathway.

Q4: Are there specific metabolic pathways we should be concerned about with this compound that could lead to hepatotoxicity?

A4: The metabolism of TZDs can lead to the formation of reactive metabolites that contribute to liver injury. For troglitazone, metabolism by cytochrome P450 enzymes, particularly CYP3A4, has been implicated in the formation of reactive intermediates. To investigate this for this compound:

-